ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Lipophilicity Drug-likeness Membrane permeability

Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 863005-80-5) is a fully synthetic pyrrole-2-carboxylate derivative characterized by a 3,5-dimethylated pyrrole core bearing an ethyl ester at position 2 and a 3,3-diphenylpropyl carboxamide substituent at position 4. Its molecular formula is C₂₅H₂₈N₂O₃ with a molecular weight of 404.5 g/mol.

Molecular Formula C25H28N2O3
Molecular Weight 404.51
CAS No. 863005-80-5
Cat. No. B2458058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
CAS863005-80-5
Molecular FormulaC25H28N2O3
Molecular Weight404.51
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C25H28N2O3/c1-4-30-25(29)23-17(2)22(18(3)27-23)24(28)26-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21,27H,4,15-16H2,1-3H3,(H,26,28)
InChIKeyIKUOEJVFMZUPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 863005-80-5): Physicochemical Identity and Procurement Baseline


Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 863005-80-5) is a fully synthetic pyrrole-2-carboxylate derivative characterized by a 3,5-dimethylated pyrrole core bearing an ethyl ester at position 2 and a 3,3-diphenylpropyl carboxamide substituent at position 4 [1]. Its molecular formula is C₂₅H₂₈N₂O₃ with a molecular weight of 404.5 g/mol [1]. The compound exhibits a computed logP (XLogP3) of 5.1, a topological polar surface area (TPSA) of 71.2 Ų, and contains 2 hydrogen bond donors and 3 hydrogen bond acceptors [1][2]. It is listed in the ECHA substance inventory under EC number 100.355.970 [3].

Why Generic Substitution Risks Functional Divergence for Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate


Within the 3,5-dimethyl-1H-pyrrole-2-carboxylate chemical space, small modifications to the 4-position carbamoyl substituent produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular shape that cannot be compensated by simple potency scaling [1]. The target compound's 3,3-diphenylpropyl group provides a uniquely balanced combination of high logP (XLogP3 = 5.1), moderate polar surface area (TPSA = 71.2 Ų), and 9 rotatable bonds [1][2]. Replacing this group with a smaller alkylamine chain (e.g., a 2-(diethylamino)ethyl moiety as in CAS 590424-04-7) reduces lipophilicity and alters protonation state, while substituting with a simpler benzyl group eliminates the second aromatic ring that drives both π-stacking interactions and steric bulk [1]. These differences are quantifiable and mechanistically consequential—a generic selection based solely on the pyrrole-2-carboxylate scaffold therefore carries a high risk of altered membrane partitioning, target engagement, and off-target promiscuity.

Quantitative Physicochemical Differentiation of Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Versus Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison Against 4-Position Carbamoyl Analogs

The target compound exhibits a computed XLogP3 of 5.1 [1], placing it near the upper boundary of oral drug-likeness guidelines (Lipinski XLogP ≤ 5). By contrast, ethyl 4-{[(4-chlorophenyl)methyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate—where the 3,3-diphenylpropyl group is replaced by a 4-chlorobenzyl group—is predicted to have an XLogP approximately 1.6–2.0 log units lower based on fragment-based calculations (removal of one phenyl ring and three methylene units), yielding an estimated XLogP of ~3.1–3.5 [2]. This difference translates to a theoretical >10-fold shift in octanol-water partition coefficient, directly impacting predicted membrane transit kinetics [1].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Capacity Differentiation: HBD/HBA Profile Versus tert-Butyl Ester Analog

The target compound presents 2 hydrogen bond donors (pyrrole NH and carboxamide NH) and 3 hydrogen bond acceptors (ester carbonyl, amide carbonyl, pyrrole nitrogen) [1]. tert-Butyl 4-((2-(diethylamino)ethyl)carbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (CAS 590424-04-7) introduces a tertiary amine in the side chain, adding a protonatable nitrogen (pKa ~9–10) that functions as an additional HBA under physiological conditions and an extra HBD when protonated [2]. This alters the HBD count from 2 to 3 and the HBA count from 3 to 4 at pH 7.4, increasing aqueous solubility but also increasing susceptibility to P-glycoprotein efflux mediated by amine recognition [2].

Hydrogen bonding Solubility Crystal engineering

Molecular Flexibility Differentiation: Rotatable Bond Count Versus Rigidified Analogs

The target compound possesses 9 rotatable bonds [1], arising from the ethyl ester (2 bonds), the 3,3-diphenylpropyl chain (4 bonds), and the two phenyl rings (2 bonds each). Ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a structurally related compound bearing a hydrazinylidene linker at position 4, restricts rotation through C=N double bond character and intramolecular hydrogen bonding, reducing effective rotatable bonds to approximately 5–6 [2]. This difference corresponds to an estimated entropic penalty difference of approximately 2.4–3.6 kcal/mol (at 298 K) upon receptor binding if all additional rotors are frozen, directly affecting binding free energy and residence time [1].

Conformational entropy Binding kinetics Crystallizability

Polar Surface Area Differentiation: TPSA Comparison Against Phenyl-Substituted Pyrrole Cores

The target compound's TPSA is 71.2 Ų [1]. This places it below the commonly cited CNS drug cutoff of 90 Ų (Pajouhesh & Lenz, 2005) and above the 60 Ų threshold associated with excellent oral absorption [1]. Methyl 4,5-diphenyl-1H-pyrrole-2-carboxylate (CAS 65117-76-2), which replaces the 4-carboxamide with direct phenyl substitution and the ethyl ester with a methyl ester, has a predicted TPSA of approximately 42–46 Ų (fragment-based estimate, one HBD and two HBA), approximately 25–30 Ų lower than the target compound [2]. This difference alters the predicted blood-brain barrier penetration probability from moderate (target) to high (comparator), while reducing aqueous solubility [1].

Membrane permeability Oral bioavailability CNS penetration

Procurement-Relevant Application Scenarios for Ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate Based on Quantified Physicochemical Differentiation


Phenotypic Screening Libraries Requiring High Lipophilicity with Moderate CNS Exclusion

The compound's XLogP3 of 5.1 combined with a TPSA of 71.2 Ų [1] makes it an ideal candidate for diversity-oriented phenotypic screening libraries targeting intracellular peripheral targets. Its lipophilicity ensures efficient passive membrane crossing, while the TPSA above 60 Ų provides a partial CNS exclusion filter relative to more lipophilic, lower-TPSA pyrrole analogs. Screening groups procuring this compound gain access to a chemical space that is underrepresented in typical commercial libraries dominated by lower-logP (<4) chemotypes.

Medicinal Chemistry SAR Exploration Around the 3,3-Diphenylpropyl Pharmacophore

The 3,3-diphenylpropyl group is a known pharmacophoric element in several biologically active series including mGluR modulators, CCR5 antagonists, and NF-κB inhibitors [2]. Procuring this specific ethyl ester variant provides a synthetically accessible starting point for SAR campaigns where the 9 rotatable bonds [1] offer conformational sampling capacity while the methyl ester serves as a hydrolytically labile prodrug handle or a precursor to carboxylic acid derivatives.

Computational Chemistry Benchmarking of logP and TPSA Prediction Algorithms

With an experimentally unmeasured but algorithmically challenging logP (predicted XLogP3 = 5.1, placing it at the boundary of drug-likeness) and a moderate TPSA (71.2 Ų), this compound serves as a valuable validation probe for benchmarking in silico ADME prediction tools. Its 3,3-diphenylpropyl group induces conformational folding (IMHB potential) that can confound simple 2D descriptors, making it a discriminating test case for 3D conformational-dependent property predictions [1].

Chemical Biology Tool Compound for Intracellular Target Engagement Assays

The absence of a basic amine center eliminates pH-dependent lysosomal trapping, a common confounding factor in cellular target engagement studies. Combined with a logP of 5.1 that supports passive cellular uptake without the cytotoxicity often associated with highly lipophilic (logP >6) compounds, this compound is well-suited as a scaffold for developing cellular chemical biology probes where clean intracellular distribution is required [1].

Quote Request

Request a Quote for ethyl 4-[(3,3-diphenylpropyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.